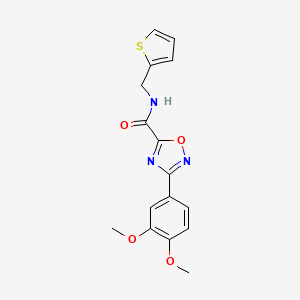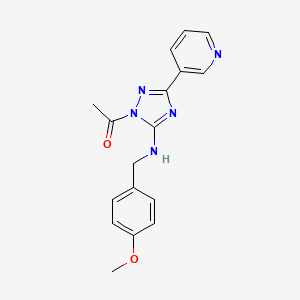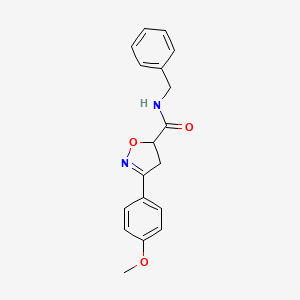
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
描述
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications in treating various diseases. DTA-1 is a potent agonist of glucocorticoid-induced tumor necrosis factor receptor (GITR) and has been shown to have immunomodulatory effects.
作用机制
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a potent agonist of GITR, a member of the tumor necrosis factor receptor superfamily. Activation of GITR by this compound leads to the activation of downstream signaling pathways, resulting in the modulation of immune responses. This compound has been shown to enhance the activity of regulatory T cells, which can suppress autoimmune responses, and to promote the activation of effector T cells, which can enhance anti-tumor responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to enhance anti-tumor immunity, suppress autoimmune responses, and promote the clearance of viral infections. This compound has also been shown to be well-tolerated in animal models and has a favorable safety profile.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to be stable in solution and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a potent immunomodulatory agent and can have complex effects on the immune system, which can make it difficult to interpret experimental results. In addition, this compound can be expensive to produce, which can limit its availability for some experiments.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer therapies. This compound has been shown to enhance the efficacy of other cancer therapies, and combination therapies may have synergistic effects. Another area of interest is the development of this compound as a treatment for autoimmune diseases. This compound has been shown to have potent immunomodulatory effects and may be effective in treating a range of autoimmune diseases. Finally, there is interest in exploring the antiviral activity of this compound further. This compound has been shown to have activity against several viruses, and further research may identify additional viruses that are susceptible to this compound.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and infectious diseases. In preclinical studies, this compound has been shown to have potent anti-tumor activity and can enhance the efficacy of other cancer therapies. This compound has also been shown to have immunomodulatory effects and can suppress autoimmune responses in animal models of autoimmune diseases. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza and hepatitis C virus.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)14-18-16(23-19-14)15(20)17-9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOVYKYUWKIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![1-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4425082.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4425112.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4425134.png)
![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)